molecular formula C18H18BrN5O3 B2940669 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-15-8

5-amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2940669
CAS RN: 899981-15-8
M. Wt: 432.278
InChI Key: NTYXYAGBXRWJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O3 and its molecular weight is 432.278. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Peptide Applications

5-Amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been utilized in the field of peptide synthesis. For example, Albericio and Bárány (2009) explored the use of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides. Their study demonstrated the efficiency of such compounds in peptide chain elaboration and final cleavage in trifluoroacetic acid-dichloromethane (Albericio & Bárány, 2009).

Triazole-based Scaffolds and Biologically Active Compounds

Ferrini et al. (2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, which is crucial for preparing triazole-based scaffolds. These scaffolds are significant in developing biologically active compounds and peptidomimetics, demonstrating the versatility and importance of triazole compounds in medicinal chemistry (Ferrini et al., 2015).

Antimicrobial Activities

Bektaş et al. (2007) investigated the antimicrobial properties of new 1,2,4-triazole derivatives. This study highlights the potential of triazole derivatives in developing new antimicrobial agents, emphasizing the compound's significance in pharmaceutical research (Bektaş et al., 2007).

Anticancer Evaluation

Research by Bekircan et al. (2008) focused on the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. Their findings contribute to the understanding of the potential of triazole derivatives in cancer therapy (Bekircan et al., 2008).

Dimroth Rearrangement Studies

The Dimroth rearrangement, an essential reaction in organic chemistry, has been studied using triazole derivatives. Albert (1970) explored the transformation of 4-amino-3-benzyl-1,2,3-triazole into corresponding 4-benzylamino isomers, providing valuable insights into the behavior of triazole compounds under different conditions (Albert, 1970).

properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O3/c1-26-13-7-8-14(15(9-13)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXYAGBXRWJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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